
In-Depth Technical Guide: Discovery and
Characterization of STOCK2S-26016

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway,

a critical regulator of ion homeostasis and blood pressure.[1][2] Discovered through a high-

throughput screening of approximately 17,000 compounds, STOCK2S-26016 demonstrates

inhibitory activity against WNK1 and WNK4 kinases.[3][4] Its mechanism of action involves the

disruption of the protein-protein interaction between WNK kinases and the Ste20-related

proline-alanine-rich kinase (SPAK), a downstream effector. This inhibition subsequently

attenuates the phosphorylation of the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl

cotransporter (NCC), key ion transporters involved in vascular tone and renal salt handling.

Furthermore, STOCK2S-26016 has been shown to inhibit the migration and invasion of cancer

cells in vitro, suggesting its potential therapeutic application beyond hypertension. This guide

provides a comprehensive overview of the discovery, characterization, and key experimental

protocols related to STOCK2S-26016.

Physicochemical Properties and Quantitative Data
STOCK2S-26016 is a potent inhibitor of the WNK signaling pathway with distinct

physicochemical characteristics and biological activities.
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Property Value Reference(s)

Chemical Name

7-Ethoxy-N3-(2-

furanylmethyl)-3,9-

acridinediamine

Molecular Formula C20H19N3O2

Molecular Weight 333.38 g/mol

CAS Number 332922-63-1

Purity ≥98% (HPLC)

Solubility
Soluble to 100 mM in DMSO

and 50 mM in ethanol

Storage Store at -20°C

Biological Activity Value Reference(s)

IC50 (WNK4) 16 µM

IC50 (WNK1) 34.4 µM

Mechanism of Action and Signaling Pathway
STOCK2S-26016 exerts its inhibitory effect on the WNK signaling pathway by targeting the

interaction between WNK kinases (WNK1 and WNK4) and SPAK/OSR1 (Oxidative Stress

Responsive 1) kinases. WNK kinases activate SPAK/OSR1 through phosphorylation, which in

turn phosphorylates and activates downstream ion cotransporters such as NKCC1 and NCC.

STOCK2S-26016 binds to the conserved C-terminal (CCT) domain of SPAK, preventing its

interaction with WNK kinases and thereby inhibiting the entire signaling cascade.
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Caption: WNK signaling pathway and the inhibitory action of STOCK2S-26016.

Experimental Protocols
This section details the key experimental methodologies used in the discovery and

characterization of STOCK2S-26016.

Discovery: High-Throughput Screening via
Fluorescence Correlation Spectroscopy (FCS)
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STOCK2S-26016 was identified from a chemical library screen designed to find inhibitors of the

WNK-SPAK interaction.
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Caption: Workflow for the Fluorescence Correlation Spectroscopy (FCS) screening.

Protocol:

Reagent Preparation:
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Synthesize and fluorescently label a peptide derived from a WNK kinase containing the

SPAK-binding motif.

Express and purify the recombinant C-terminal domain (CCT) of SPAK.

Assay Setup:

In a multi-well plate, mix the fluorescently labeled WNK peptide and the recombinant

SPAK CCT domain in a suitable buffer.

Add individual compounds from the chemical library to each well.

FCS Measurement:

Measure the diffusion time of the fluorescently labeled WNK peptide in each well using a

fluorescence correlation spectrometer. An increase in diffusion time indicates binding to

the larger SPAK CCT domain.

Hit Identification:

Identify compounds that cause a decrease in the diffusion time of the fluorescent peptide,

indicating a disruption of the WNK-SPAK interaction. STOCK2S-26016 was identified as a

reproducible hit in this screen.

Cellular Assay: Inhibition of SPAK, NKCC1, and NCC
Phosphorylation
The inhibitory activity of STOCK2S-26016 on the WNK signaling pathway was confirmed in

cellular models.

Cell Culture and Treatment:

Cell Lines: Mouse vascular smooth muscle cells (MOVAS) and mouse distal convoluted

tubule (mDCT) cells are suitable models.

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified

atmosphere of 5% CO2.
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Hypotonic Shock: To activate the WNK pathway, expose cells to a hypotonic medium (e.g., a

1:1 dilution of regular medium with sterile water) for a specified time (e.g., 30 minutes).

Inhibitor Treatment: Pre-incubate cells with varying concentrations of STOCK2S-26016 (e.g.,

25-200 µM) for a designated period (e.g., 10-30 minutes) before hypotonic shock.

Western Blotting Protocol:

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse

with RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline

with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for phosphorylated SPAK (p-SPAK), phosphorylated NKCC1 (p-NKCC1),

phosphorylated NCC (p-NCC), and total protein controls.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vitro Cancer Cell Migration and Invasion Assays
The anti-metastatic potential of STOCK2S-26016 was assessed using transwell assays.

Protocol:
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Cell Culture: Culture a relevant cancer cell line (e.g., breast cancer cell line) in appropriate

media.

Transwell Setup:

For invasion assays, coat the upper chamber of a transwell insert (8 µm pore size) with a

thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

Cell Seeding:

Starve the cancer cells in serum-free medium for 24 hours.

Resuspend the cells in serum-free medium containing various concentrations of

STOCK2S-26016 and seed them into the upper chamber of the transwell insert.

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower

chamber.

Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion

(e.g., 24-48 hours).

Quantification:

Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and

stain with crystal violet.

Count the stained cells in multiple fields of view under a microscope to quantify cell

migration/invasion.

Conclusion
STOCK2S-26016 is a valuable research tool for studying the WNK signaling pathway and its

role in various physiological and pathological processes. Its discovery through a novel FCS-

based screening method highlights the potential for identifying inhibitors of protein-protein

interactions. The well-characterized inhibitory effects on the WNK-SPAK-NCC/NKCC1 axis and

its demonstrated anti-migratory and anti-invasive properties in cancer cells open avenues for
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further investigation into its therapeutic potential for hypertension and oncology. The detailed

protocols provided in this guide are intended to facilitate further research and application of this

potent WNK signaling inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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